molecular formula C25H26F6N2O2 B1662417 罗拉匹坦 CAS No. 552292-08-7

罗拉匹坦

货号: B1662417
CAS 编号: 552292-08-7
分子量: 500.5 g/mol
InChI 键: FIVSJYGQAIEMOC-ZGNKEGEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rolapitant is a potent, highly selective, long-acting neurokinin-1 receptor antagonist. It is primarily used in combination with other antiemetic agents for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy. Rolapitant works by blocking the action of neurokinin and substance P, natural substances in the brain that cause nausea and vomiting .

科学研究应用

罗拉匹坦有几个科学研究应用,包括:

作用机制

罗拉匹坦通过选择性阻断神经激肽-1受体发挥作用,这些受体被P物质激活。这些受体主要位于肠道和中枢神经系统。通过阻止P物质与这些受体的结合,罗拉匹坦有效地减少了恶心和呕吐。 与其他神经激肽-1受体拮抗剂不同,罗拉匹坦不会抑制细胞色素P450酶CYP3A4,从而降低了药物相互作用的可能性 .

生化分析

Biochemical Properties

Rolapitant plays a crucial role in biochemical reactions by interacting with neurokinin-1 receptors. These receptors are predominantly found in the gut and central nervous system. By binding to these receptors, Rolapitant inhibits the action of substance P, thereby preventing the vomiting reflex. Additionally, Rolapitant has been shown to interact with the deubiquitinase OTUD3, inhibiting its activity and leading to the stabilization of oncoprotein GRP78 . This interaction is significant in the context of lung cancer treatment, as it promotes apoptosis in cancer cells.

Cellular Effects

Rolapitant exerts various effects on different types of cells and cellular processes. In the context of chemotherapy-induced nausea and vomiting, Rolapitant influences cell signaling pathways by blocking the neurokinin-1 receptors, which are activated by substance P. This blockade prevents the transmission of signals that trigger vomiting. In lung cancer cells, Rolapitant inhibits the deubiquitinating activity of OTUD3, leading to the upregulation of death receptor 5 and promoting apoptosis through the endoplasmic reticulum stress-C/EBP homologous protein-death receptor 5 signaling pathway . This dual action highlights the compound’s versatility in modulating cellular functions.

Molecular Mechanism

At the molecular level, Rolapitant exerts its effects by binding to neurokinin-1 receptors, thereby preventing the binding of substance P. This inhibition disrupts the signaling cascade that leads to vomiting. Additionally, Rolapitant targets the OTUD3-GRP78 axis in lung cancer cells. By inhibiting OTUD3, Rolapitant stabilizes GRP78, which in turn triggers endoplasmic reticulum stress and activates the C/EBP homologous protein-death receptor 5 signaling pathway, leading to apoptosis . This molecular mechanism underscores the compound’s potential in both antiemetic and anticancer therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rolapitant have been observed to change over time. The compound is known for its long-acting properties, providing sustained inhibition of neurokinin-1 receptors. Studies have shown that Rolapitant remains effective over multiple cycles of chemotherapy, maintaining its antiemetic effects without significant degradation . In the context of lung cancer, Rolapitant has demonstrated stability and prolonged activity in inhibiting OTUD3, leading to sustained apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Rolapitant vary with different dosages in animal models. At therapeutic doses, Rolapitant effectively prevents chemotherapy-induced nausea and vomiting without significant adverse effects . At higher doses, there may be potential toxic effects, although these have not been extensively documented. In lung cancer models, Rolapitant has been shown to suppress tumor growth at suitable dosages without apparent toxicity . These findings highlight the importance of dosage optimization in achieving the desired therapeutic outcomes.

Metabolic Pathways

Rolapitant is involved in several metabolic pathways. It is metabolized primarily by the liver, with minimal involvement of the cytochrome P450 3A4 enzyme . This characteristic reduces the risk of drug-drug interactions, making Rolapitant a suitable option for patients receiving multiple medications. Additionally, Rolapitant’s interaction with OTUD3 in lung cancer cells suggests its involvement in the ubiquitin-proteasome system, further influencing metabolic flux and protein stability .

Transport and Distribution

Within cells and tissues, Rolapitant is transported and distributed through various mechanisms. It is absorbed in the gut and distributed to the central nervous system, where it exerts its antiemetic effects by blocking neurokinin-1 receptors . In lung cancer cells, Rolapitant is distributed to the endoplasmic reticulum, where it interacts with OTUD3 and GRP78, promoting apoptosis . These transport and distribution patterns are crucial for the compound’s therapeutic efficacy.

Subcellular Localization

Rolapitant’s subcellular localization plays a significant role in its activity and function. In the central nervous system, Rolapitant localizes to neurokinin-1 receptors, preventing the binding of substance P and inhibiting the vomiting reflex . In lung cancer cells, Rolapitant localizes to the endoplasmic reticulum, where it interacts with OTUD3 and GRP78, triggering endoplasmic reticulum stress and promoting apoptosis . This subcellular targeting is essential for the compound’s dual therapeutic actions.

准备方法

合成路线和反应条件

罗拉匹坦的制备涉及多个合成步骤。关键中间体是一种螺环内酰胺,它是通过一系列反应合成的,包括烷基化、环化和酰胺化。

工业生产方法

在工业环境中,罗拉匹坦采用类似的合成路线生产,但针对大规模生产进行了优化。该工艺涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。罗拉匹坦药物口服制剂由罗拉匹坦、填料、崩解剂、润滑剂、助流剂和粘合剂组成。 通过特殊工艺,罗拉匹坦具有超细粒度,大大提高了其溶解度、稳定性和生物利用度 .

化学反应分析

反应类型

罗拉匹坦经历多种类型的化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括羟基化罗拉匹坦、胺衍生物和各种取代的罗拉匹坦化合物 .

相似化合物的比较

类似化合物

  • 阿普立干
  • 奈妥匹坦
  • 磷酸阿普立干

比较

罗拉匹坦在神经激肽-1受体拮抗剂中是独一无二的,因为它具有长半衰期,并且不与细胞色素P450酶CYP3A4相互作用。这使其成为接受多种药物治疗的患者的更合适选择。 此外,罗拉匹坦已被证明具有与其他神经激肽-1受体拮抗剂相似或更佳的疗效和安全性 .

属性

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203740
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

552292-08-7
Record name Rolapitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552292-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolapitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLAPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolapitant
Reactant of Route 2
Rolapitant
Reactant of Route 3
Rolapitant
Reactant of Route 4
Rolapitant
Reactant of Route 5
Rolapitant
Reactant of Route 6
Rolapitant
Customer
Q & A

A: Rolapitant is a highly selective and competitive antagonist of the neurokinin-1 (NK-1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: By competitively binding to NK-1 receptors in the central nervous system (CNS), Rolapitant blocks the binding of the endogenous ligand, Substance P. [] This inhibition disrupts the signaling cascade responsible for nausea and vomiting, particularly those induced by chemotherapy. [, ]

A: The molecular formula of Rolapitant hydrochloride is C29H32F6N2O2 • HCl, and its molecular weight is 589.07 g/mol. []

ANone: The provided research articles do not offer detailed spectroscopic information (e.g., NMR, IR) for Rolapitant.

A: Research has investigated the compatibility and stability of Rolapitant injectable emulsion with specific intravenous medications. Studies demonstrated its compatibility with Granisetron Hydrochloride Injection USP [], Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection [] under specific storage conditions and timeframes.

A: Rolapitant functions as a receptor antagonist, not a catalyst. It binds to the NK-1 receptor and blocks its activation but does not catalyze any chemical reaction. [, ]

A: Yes, molecular modeling studies like AutoDock have been employed to investigate the interaction of Rolapitant with CYP enzymes, particularly CYP2D6. [, ] These studies aimed to understand the mechanism behind Rolapitant's inhibitory effect on this enzyme.

ANone: The provided research articles do not delve into QSAR modeling for Rolapitant or its structural analogs.

ANone: The provided research articles primarily focus on Rolapitant's clinical pharmacology and do not provide a detailed analysis of SAR for this compound or its analogs.

A: Studies on the compatibility of Rolapitant injectable emulsion with other medications indicate it remains stable for at least 24 hours at room temperature and 48 hours under refrigeration in ready-to-use glass vials. [, ] Additionally, in intravenous tubing sets, the admixture remained stable for at least 6 hours at room temperature. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。